Sodium 6-aminopenicillanate
Description
Historical Perspectives on the Discovery and Initial Characterization of 6-Aminopenicillanate
The discovery of 6-aminopenicillanic acid (6-APA) was a pivotal moment in the history of antibiotics, occurring years after the initial discovery of penicillin itself.
Prior to the 1950s, penicillin production was limited to naturally occurring forms, primarily Penicillin G and Penicillin V, which were produced by fermentation of the Penicillium mold. taylorandfrancis.comkarger.com While revolutionary, these natural penicillins had limitations, including a narrow spectrum of activity and susceptibility to degradation by bacterial enzymes (penicillinases). karger.com
Researchers at Beecham Research Laboratories in Surrey, UK, were investigating the biosynthesis of penicillin. karger.combionity.com During their work with Penicillium chrysogenum fermentations in the absence of the usual side-chain precursors (like phenylacetic acid for Penicillin G), they observed the accumulation of a substance that was chemically similar to penicillin but had very weak antibacterial activity. karger.com This led them to hypothesize that they had found the core nucleus of the penicillin molecule. karger.com
In 1957, the team successfully isolated and characterized this compound, identifying it as 6-aminopenicillanic acid (6-APA). bionity.comresearchgate.netwikipedia.org This discovery, published in Nature in 1959, was the culmination of meticulous research involving fermentation technology and chemical analysis. karger.comresearchgate.net The isolation of 6-APA in a crystalline form was a significant breakthrough, providing the essential starting material for a new era of antibiotic development. karger.com
The isolation of 6-APA marked a fundamental paradigm shift in the field of β-lactam antibiotics. researchgate.net It moved the focus from a dependency on naturally produced penicillins to the strategic chemical synthesis of new antibiotic agents. nih.govnih.gov The discovery effectively "unlocked" the penicillin molecule, allowing chemists to modify its structure in a controlled and purposeful manner. researchgate.net
The key was the free amino group at the 6-position of the 6-APA nucleus. ontosight.ai This group provided a reactive site for the attachment of various acyl side-chains through chemical reactions. researchgate.netnih.gov By adding different side chains, researchers could overcome the limitations of natural penicillins. ontosight.ai This led to the rapid development and marketing of the first semi-synthetic penicillins, such as methicillin (B1676495) in 1959, which was designed to be resistant to staphylococcal penicillinase, and ampicillin (B1664943) in 1961, which possessed a broader spectrum of activity against Gram-negative bacteria. bionity.comnih.gov The availability of 6-APA as a precursor transformed antibiotic research from a process of discovery through screening to one of rational drug design. researchgate.netnih.gov
Early Research Leading to 6-Aminopenicillanate Identification (1950s)
Fundamental Role of 6-Aminopenicillanate as a Core β-Lactam Nucleus
The strategic importance of 6-APA lies in its unique chemical structure, which serves as the fundamental building block for a multitude of life-saving drugs.
The structure of 6-aminopenicillanic acid consists of a fused bicyclic system: a thiazolidine (B150603) ring connected to a highly reactive β-lactam ring. nih.govexlibrisgroup.com The IUPAC name for 6-APA is (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. nih.govthermofisher.com Its crucial feature is the primary amino group (-NH2) at the 6-position of the β-lactam ring. ontosight.ai
This amino group is the site of acylation, where different chemical side chains are attached to create new penicillin derivatives. nih.gov This process allows for the systematic modification of the antibiotic's properties. By carefully selecting the side chain, scientists can influence the resulting penicillin's:
Spectrum of activity: Expanding the range of bacteria it can effectively inhibit.
Stability to acid: Allowing for oral administration.
Resistance to β-lactamase enzymes: Overcoming a key mechanism of bacterial resistance.
The table below illustrates how different side chains attached to the 6-APA nucleus result in some of the early and most well-known semi-synthetic penicillins.
| Semi-Synthetic Penicillin | Side Chain (R-CO-) Attached to 6-APA Nucleus | Key Property Improvement |
| Methicillin | 2,6-Dimethoxybenzoyl | Resistance to penicillinase |
| Ampicillin | D-α-Aminophenylacetyl | Broadened spectrum (Gram-negative coverage) |
| Amoxicillin (B794) | D-α-Amino-p-hydroxyphenylacetyl | Improved oral absorption |
| Carbenicillin | α-Carboxybenzyl | Activity against Pseudomonas aeruginosa |
This table demonstrates the direct relationship between the chemical modification of the 6-APA core and the therapeutic characteristics of the resulting semi-synthetic antibiotic.
The discovery of 6-aminopenicillanic acid was more than just the isolation of a new chemical; it provided a versatile platform that has been central to antibiotic chemistry for decades. ontosight.ai It is a crucial intermediate for the pharmaceutical industry in the production of countless tons of penicillin antibiotics annually. verifiedmarketresearch.com
The strategic importance of 6-APA includes:
Foundation for Combating Resistance: It enabled the development of penicillinase-resistant penicillins, providing a direct response to the first major wave of antibiotic resistance. britannica.comnih.gov
Platform for Innovation: It serves as a starting scaffold for creating novel derivatives. Research continues to explore new side chains and modifications to the 6-APA core to generate compounds with enhanced potency or novel mechanisms of action. mdpi.commdpi.com
Economic and Industrial Cornerstone: The enzymatic or chemical cleavage of natural penicillins (like Penicillin G) to produce 6-APA is a mature, large-scale industrial process that underpins the global supply of many essential medicines. taylorandfrancis.comroyalsocietypublishing.org
In essence, 6-APA remains a cornerstone of medicinal chemistry, representing one of the most successful examples of how a natural product can be modified through chemical synthesis to generate a multitude of clinically indispensable drugs. nih.govnih.gov
Structure
3D Structure of Parent
Properties
CAS No. |
1203-85-6 |
|---|---|
Molecular Formula |
C8H11N2NaO3S |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
sodium;(2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C8H12N2O3S.Na/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8;/h3-4,6H,9H2,1-2H3,(H,12,13);/q;+1/p-1/t3-,4+,6-;/m1./s1 |
InChI Key |
FMYDQFVDJWSYTO-ZXSAOVMCSA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N)C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N)C(=O)[O-])C.[Na+] |
Related CAS |
551-16-6 (Parent) |
Origin of Product |
United States |
Advanced Synthetic and Biosynthetic Methodologies for Sodium 6 Aminopenicillanate
Enzymatic Production of 6-Aminopenicillanate from Natural Penicillins
The enzymatic production of 6-aminopenicillanic acid (6-APA), the essential precursor for semi-synthetic penicillins, represents a cornerstone of industrial biotechnology. nih.govresearchgate.net This biocatalytic transformation involves the hydrolysis of natural penicillins, such as penicillin G and penicillin V, a reaction efficiently catalyzed by a class of enzymes known as penicillin acylases. tandfonline.comresearchgate.net The adoption of enzymatic methods over traditional chemical processes has significantly improved the sustainability and efficiency of 6-APA manufacturing. researchgate.net
Penicillin Acylase (EC 3.5.1.11) Mediated Hydrolysis
Penicillin acylase (PA), also referred to as penicillin amidohydrolase, is a key enzyme in the pharmaceutical industry. ceon.rsnih.gov It specifically cleaves the amide bond that links the acyl side chain to the β-lactam nucleus of penicillins, yielding 6-APA and the corresponding carboxylic acid. researchgate.netcreative-enzymes.com This hydrolytic reaction is central to the production of a vast array of semi-synthetic β-lactam antibiotics. researchgate.netcreative-enzymes.com The classification of penicillin acylases is primarily based on their substrate specificity, distinguishing between those that preferentially hydrolyze penicillin G (Penicillin G Acylase, PGA) and those with a preference for penicillin V (Penicillin V Acylase, PVA). nih.gov
Penicillin G acylase (PGA) is the most extensively utilized enzyme for the industrial production of 6-APA. researchgate.net It is sourced from a variety of microorganisms, with Escherichia coli being the most prominent producer. researchgate.netscialert.net Strains like E. coli ATCC 11105 are well-known sources of PGA for this purpose. core.ac.ukutm.my The enzyme from E. coli is a heterodimer, consisting of an α and a β subunit, and its synthesis involves a complex post-translational processing of a precursor protein. researchgate.net
Beyond E. coli, other microbial sources have been explored for PGA production. Bacillus megaterium, for instance, produces an extracellular PGA. scialert.net Studies have reported varying yields of 6-APA production using different bacterial strains, with some E. coli strains achieving up to 68% conversion of penicillin G, while Bacillus megaterium ATCC 14945 showed a lower conversion rate of 37%. scialert.netnih.gov The production of PGA in these organisms is often inducible, with phenylacetic acid serving as a common inducer. scialert.netutm.my
PGA Production and 6-APA Conversion from Various Microbial Sources
| Microbial Source | Strain | Key Findings | Reference |
|---|---|---|---|
| Escherichia coli | BDCS-N-FMu12 | Demonstrated the highest PGA activity (6.4 mg 6-APA/h/mg wet cells) and achieved a 68% conversion of penicillin G to 6-APA. | scialert.netnih.gov |
| Escherichia coli | ATCC 11105 | A widely used strain for industrial PGA production. Used as a source for both free and immobilized enzyme studies. | core.ac.ukutm.my |
| Escherichia coli | ATCC 9637 | Achieved a 55% recovery of 6-APA in conversion studies. | scialert.net |
| Bacillus megaterium | ATCC 14945 | Exhibited lower PGA activity (2.4 mg 6-APA/h/mg wet cells) and a 37% conversion rate of penicillin G. | scialert.netnih.gov |
Penicillin V acylase (PVA) presents an alternative to PGA, with a substrate preference for penicillin V. nih.gov This enzyme is particularly useful for hydrolyzing penicillin V and other natural aliphatic penicillins that can contaminate penicillin V preparations, which helps to improve the final yield of 6-APA. nih.gov
Streptomyces lavendulae is a known producer of an extracellular PVA. nih.govdss.go.th The gene encoding this enzyme has been isolated and characterized, revealing that it is produced as an inactive precursor that undergoes autoproteolytic cleavage to form the active heterodimeric enzyme. nih.govnih.gov Another significant source of PVA is Bacillus sphaericus. nih.gov The PVA from this organism has been purified and shows high specificity for penicillin V, with other related compounds being hydrolyzed at a much lower rate. nih.govuniprot.org Directed evolution studies on Bacillus sphaericus PVA have successfully generated mutants with significantly improved catalytic efficiency for 6-APA production, making it a more viable candidate for industrial applications. nih.gov
The catalytic activity of penicillin acylases is influenced by various factors, including pH, temperature, and the concentrations of substrate and products. For instance, the PGA from E. coli ATCC 11105 has an optimal pH of around 7.8 and an optimal temperature of 54°C. researchgate.net The reaction is subject to product inhibition, with phenylacetic acid acting as a competitive inhibitor and 6-APA as a noncompetitive inhibitor. researchgate.net
Kinetic studies on PGA from E. coli have determined Michaelis-Menten constants (Km) for penicillin G, which vary depending on the experimental conditions and the state of the enzyme (soluble vs. immobilized). utm.myunad.edu.co For example, soluble PGA from E. coli has a reported Km of 0.13 mM, while immobilized preparations can have higher Km values. unad.edu.co The catalytic mechanism of PGA from E. coli is understood to involve a catalytic triad (B1167595) and the formation of a covalent acyl-enzyme intermediate. creative-enzymes.comportlandpress.com
For PVA from Bacillus sphaericus, the optimal pH for activity is 6.0, and the optimal temperature is 60°C. uniprot.org The Km for penicillin V has been reported to be 21.95 mM. uniprot.org The PVA from Streptomyces lavendulae has a Km for penicillin V of 3 mM for the native enzyme, which can increase upon immobilization. researchgate.net Mechanistically, PVAs are part of the N-terminal nucleophile (Ntn) hydrolase superfamily, utilizing an N-terminal cysteine or serine residue as the catalytic nucleophile. ebi.ac.uk
Kinetic Parameters of Penicillin Acylases
| Enzyme | Source | Substrate | Parameter | Value | Reference |
|---|---|---|---|---|---|
| Penicillin G Acylase (Native) | E. coli ATCC 11105 | Penicillin G | Km | 18.18 mM | utm.my |
| Penicillin G Acylase (Immobilized on Agarose) | E. coli ATCC 11105 | Penicillin G | Km | 22.22 mM | utm.my |
| Penicillin V Acylase (Native) | Bacillus sphaericus | Penicillin V | Km | 21.95 mM | uniprot.org |
| Penicillin V Acylase (Native) | Streptomyces lavendulae | Penicillin V | Km | 3 mM | researchgate.net |
| Penicillin V Acylase (Immobilized on Eupergit C) | Streptomyces lavendulae | Penicillin V | Km | 7.6 mM | researchgate.netresearchgate.net |
Penicillin V Acylase (PVA) and Other Acylases (e.g., from Streptomyces lavendulae, Bacillus sphaericus)
Biocatalyst Engineering and Immobilization Strategies for Enhanced 6-Aminopenicillanate Yield
To improve the economic viability and operational stability of enzymatic 6-APA production, significant research has focused on biocatalyst engineering and immobilization. Immobilization enhances enzyme stability, allows for easy separation from the reaction mixture, and enables continuous process operation. slideshare.net
A variety of immobilization techniques have been successfully applied to penicillin acylases.
Cross-Linked Enzyme Aggregates (CLEAs) represent a simple and effective carrier-free immobilization method. nih.gov This technique involves the physical aggregation of the enzyme followed by chemical cross-linking. nih.govwikipedia.org CLEAs of PGA have shown high activity in both aqueous and organic solvents, making them suitable for the synthesis of semi-synthetic penicillins like ampicillin (B1664943). nih.govbrieflands.com
Covalent binding to a solid support is another widely used strategy. Eupergit C, an epoxy-activated acrylic polymer, is a popular carrier for the covalent immobilization of both PGA and PVA. researchgate.netgoogle.comncl.res.in Immobilization on Eupergit C has been shown to enhance the stability of PVA from Streptomyces lavendulae, with the immobilized enzyme being recyclable for numerous batch reactions without significant loss of activity. researchgate.netresearchgate.net Similarly, PGA immobilized on carriers like Sepabeads EC-EP, an epoxy-activated polymethacrylic support, has demonstrated improved structural and conformational stability. ceon.rs
Comparison of Immobilization Techniques for Penicillin Acylase
| Technique | Support/Method | Enzyme | Key Advantages | Reference |
|---|---|---|---|---|
| Cross-Linked Enzyme Aggregates (CLEA) | Carrier-free aggregation and cross-linking | Penicillin G Acylase | Simple, effective, high activity in various solvents. | nih.govresearchgate.net |
| Covalent Binding | Eupergit C (epoxy-activated acrylic beads) | Penicillin V Acylase from S. lavendulae | Enhanced stability, reusability for over 50 cycles. | researchgate.netresearchgate.net |
| Covalent Binding | Sepabeads EC-EP (epoxy-activated polymethacrylate) | Penicillin G Acylase from E. coli | Improved structural and conformational stability. | ceon.rs |
| Entrapment | Agarose (B213101) Gel | Penicillin G Acylase from E. coli | Suitable for continuous packed-bed reactors, mitigates product inhibition. | core.ac.ukutm.my |
| Entrapment | Chitosan Beads | Permeabilized E. coli cells with PGA | Good operational stability, maintaining >90% activity after 20 cycles. | nih.gov |
Whole-Cell Immobilization Methodologies (e.g., Sodium Alginate, Lentikats Hydrogels)
The immobilization of whole microbial cells containing penicillin acylase (PA) offers several advantages over using free enzymes, including enhanced stability, simplified product separation, and the potential for catalyst reuse. researchgate.netgoogle.com This approach avoids costly and time-consuming enzyme purification steps. researchgate.net However, a primary challenge is the mass transfer limitation, where the cell membrane can impede the diffusion of substrate (penicillin) and product (6-aminopenicillanate). researchgate.net
Sodium Alginate: A widely used method involves entrapping cells in calcium alginate beads. google.comnih.gov In one study, recombinant E. coli cells expressing a penicillin V acylase (PVA) from Pectobacterium atrosepticum were first permeabilized with a detergent to improve substrate access to the intracellular enzyme. nih.gov These cells were then encapsulated in calcium alginate beads and cross-linked with glutaraldehyde. nih.gov This method provides a straightforward and effective means of immobilization. Another approach involves mixing whole microbial cells with a calcium chloride solution and adding this mixture to a sodium alginate solution to form capsules, which can improve mechanical stability and reduce cell leakage compared to traditional beads. google.com
Lentikats Hydrogels: Lentikats, a polyvinyl alcohol-based hydrogel, represents another advanced immobilization matrix. Research has demonstrated the successful encapsulation of enzymes, such as cross-linked enzyme aggregates (CLEAs), within Lentikats. This technique was shown to create a biocatalyst that could be used in a packed-bed reactor, exhibiting higher reusability compared to the un-encapsulated enzyme aggregates. academie-sciences.fr The immobilization of ω-transaminase in LentiKats® also showed improved stability, with the biocatalyst being effectively reused for multiple reaction cycles. researchgate.net
The table below summarizes key aspects of whole-cell immobilization methodologies.
| Immobilization Matrix | Microbial Source | Key Findings | Reference |
| Calcium Alginate | Recombinant E. coli expressing PVA | Full conversion of 4% (w/v) penicillin V achieved in 1 hour. | researchgate.netnih.gov |
| Calcium Alginate Capsules | General microbial cells | Maintained over 90% conversion after 25 batch reactions, compared to <50% for standard beads. | google.com |
| Lentikats® Hydrogel | Enzymes (e.g., CLEA-CALB) | Encapsulated biocatalyst showed >65% reusability after six 24-hour cycles at 60°C. | academie-sciences.fr |
Studies on Biocatalyst Stability, Operational Lifetime, and Reusability in 6-Aminopenicillanate Production
A critical factor for the economic viability of enzymatic 6-aminopenicillanate production is the long-term performance of the biocatalyst. Stability, operational lifetime, and reusability are key metrics evaluated in numerous studies.
Immobilization is a primary strategy to enhance biocatalyst stability. scialert.net For instance, a penicillin V acylase immobilized on Eupergit C demonstrated high stability at 40°C and pH 8.0, with a half-life of 625 hours. researchgate.net Whole cells of E. coli expressing a penicillin V acylase and immobilized in calcium alginate beads could be reused for up to 10 cycles with minimal loss in activity, provided they were hardened in a calcium chloride solution between each cycle. researchgate.netnih.gov After 28 days of storage at 4°C, these beads retained most of their initial activity. researchgate.netnih.gov
In another study, an immobilized system showed no apparent loss in enzyme activity when used repeatedly over 90 cycles for the production of 6-aminopenicillanate from a 4% benzylpenicillin solution. researchgate.net Similarly, a different immobilized system retained about 65% of its enzyme activity at the end of the 31st cycle. researchgate.net These findings underscore the robustness of immobilized biocatalysts in industrial settings.
The following table details the reusability and stability of various biocatalyst preparations.
| Biocatalyst System | Substrate | Reusability/Stability | Reference |
| Immobilized Penicillin V Acylase on Eupergit C | Penicillin V | Half-life (t½) of 625 hours at 40°C and pH 8.0. | researchgate.net |
| Immobilized E. coli cells in Calcium Alginate Beads | Penicillin V | Reusable for up to 10 cycles with minimal activity loss. | researchgate.netnih.gov |
| Immobilized E. coli cells | Benzylpenicillin | No apparent activity loss over 90 cycles. | researchgate.net |
| Immobilized Penicillin G Acylase | Penicillin G | ~65% activity retained after 31 cycles. | researchgate.net |
Process Optimization in Enzymatic 6-Aminopenicillanate Production
Influence of Reaction Parameters (pH, Temperature, Substrate Concentration, Ionic Strength, Reaction Time)
The catalytic activity of penicillin acylase is highly dependent on the reaction environment.
pH: The optimal pH for the hydrolysis of penicillin G is typically around 8.0. researchgate.net However, for penicillin V hydrolysis using an immobilized acylase from Streptomyces lavendulae, the optimal pH can be significantly higher, in the range of 9.5-10.5. nih.gov
Temperature: The optimal temperature for penicillin G hydrolysis has been identified at 35°C. researchgate.net For immobilized penicillin V acylase, the optimal temperature can be as high as 60-65°C, which is often higher than that of the soluble enzyme. researchgate.netnih.gov
Substrate Concentration: High substrate concentrations can lead to inhibition. Studies have optimized production using substrate concentrations ranging from 4% to 7% (w/v). researchgate.netnih.govnih.gov
Reaction Time: Complete conversion of penicillin V has been achieved in as little as 40 to 60 minutes under optimized conditions. nih.govnih.gov
The table below presents optimized parameters from various studies.
| Enzyme/Biocatalyst | Substrate | Optimal pH | Optimal Temperature (°C) | Substrate Conc. (w/v) | Key Outcome | Reference |
| Penicillin G Acylase | Penicillin G | 8.0 | 35 | 5.0% | 10% higher conversion than in aqueous system. | researchgate.net |
| Immobilized Penicillin V Acylase (ECPVA) | Penicillin V | 9.5-10.5 | 60 | N/A | Optimized via factorial design. | nih.gov |
| Immobilized E. coli cells (PVA) | Penicillin V | 5.0 | 35 | 4% | Full conversion within 1 hour. | researchgate.netnih.gov |
| Recombinant E. coli (intracellular PA) | Penicillin G | 7.8 | 37 | 7% | Conversion ratio of 0.9-0.99 mol/mol in 40 min. | nih.gov |
Utilization of Aqueous Two-Phase Systems (ATPS) and Organic Solvents (e.g., Methyl Isobutyl Ketone (MIBK)) to Improve Conversion and Separation
To overcome challenges like product inhibition and to simplify downstream processing, non-conventional reaction media have been explored.
Aqueous Two-Phase Systems (ATPS): ATPS, typically formed by mixing a polymer (like polyethylene (B3416737) glycol, PEG) and a salt (like sodium sulfate) or two different polymers in water, create a gentle, water-rich environment for biocatalysis. nih.govagarwood.org.cn These systems facilitate the in-situ separation of products. In the production of 6-aminopenicillanate from penicillin G, an ATPS composed of PEG 20000 and dextran (B179266) T 70 was successfully used with recombinant E. coli. nih.gov The process achieved high conversion ratios (0.9-0.99 mol of 6-APA per mol of penicillin G), and the 6-aminopenicillanate product could be directly crystallized from the top phase with 96% purity. nih.gov ATPS also allows for the separation of 6-aminopenicillanate from the by-product, phenylacetic acid, with high selectivity. nih.gov
Organic Solvents: The use of a biphasic system composed of water and an organic solvent like methyl isobutyl ketone (MIBK) has also been shown to improve performance. In one study, the enzymatic hydrolysis of penicillin G in an aqueous-MIBK system improved the conversion by 10% compared to a purely aqueous system under optimal conditions (pH 8.0, 35°C, 5% substrate). researchgate.net
Design and Performance Evaluation of Continuous Bioreactor Systems (e.g., Packed Column Reactors)
Continuous bioreactor systems, particularly packed-bed reactors (PBRs), offer significant advantages for industrial-scale production, including precise control over reaction conditions, high volumetric productivity, and simplified downstream processing. academie-sciences.frresearchgate.netsrce.hr
In a PBR, the immobilized biocatalyst is packed into a column, and the substrate solution is continuously passed through it. srce.hr This setup minimizes product inhibition, as the 6-aminopenicillanate is continuously removed from the reaction zone. researchgate.netsrce.hr One study involved the continuous production of 6-aminopenicillanate in a packed column reactor using penicillin acylase immobilized in agarose gel. researchgate.netsrce.hr By varying the flow rate and substrate concentration, the maximum capacity of the reactor could be determined, providing valuable data for industrial scale-up. researchgate.netsrce.hr The high local concentration of the enzyme within the column allows for high conversion efficiency even if the specific activity of the immobilized enzyme is lower than the free enzyme. academie-sciences.fr
Biosynthesis and Metabolic Engineering Approaches
While enzymatic hydrolysis of penicillin is the dominant industrial route to 6-aminopenicillanate, research into the direct biosynthesis of penicillins and their precursors through metabolic engineering is an active field. nih.govrsc.org These approaches aim to create microbial cell factories capable of producing high-value compounds from simple carbon sources like glucose. frontiersin.org
Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to enhance the production of a desired substance. nih.gov For compounds derived from aromatic amino acids, a common strategy is to engineer the shikimate pathway to increase the flux towards precursors. frontiersin.org This can involve:
Overexpression of key pathway genes: Increasing the expression of genes such as aroF, aroB, and aroL can boost the production of intermediates in the shikimate pathway. frontiersin.org
Elimination of competing pathways: Deleting genes that divert metabolic flux to by-products can channel more resources towards the target molecule. mdpi.com
Introduction of heterologous pathways: Inserting genes from other organisms can create novel biosynthetic routes. For example, genes from Saccharomyces cerevisiae (aro10) and Streptomyces venezuelae (papBC) have been used in E. coli to establish new pathways for aromatic compounds. frontiersin.org
While direct fermentative production of 6-aminopenicillanate is complex, metabolic engineering has been successfully applied to produce related building blocks and other antibiotics, demonstrating the potential of these strategies to revolutionize the production of pharmaceutical intermediates in the future. nih.govmdpi.com
Endogenous Biosynthesis Pathways of 6-Aminopenicillanate in Microorganisms (e.g., Penicillium chrysogenum)
The biosynthesis of penicillins in the filamentous fungus Penicillium chrysogenum is a complex, multi-step process. nih.gov The core of all penicillins is the 6-aminopenicillanate (6-APA) nucleus. genome.jp This process begins with the condensation of three precursor amino acids: L-α-aminoadipate, L-cysteine, and L-valine. genome.jpuniprot.org This initial step is catalyzed by the non-ribosomal peptide synthetase (NRPS) known as δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), resulting in the formation of the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). genome.jpasm.org
The linear ACV tripeptide is then cyclized by isopenicillin N synthase (IPNS) to form isopenicillin N (IPN), which features the characteristic β-lactam ring structure. genome.jpasm.org IPN is a critical branch-point intermediate. The final step in the biosynthesis of penicillins like penicillin G involves the enzyme isopenicillin N acyltransferase (IAT), which exchanges the L-α-aminoadipyl side chain of IPN for a different side chain, such as phenylacetic acid (PAA) for penicillin G. asm.orgnih.govnih.gov
Endogenous 6-APA can be formed through two primary routes within the microorganism. In fermentations conducted without the addition of a side-chain precursor like PAA, P. chrysogenum naturally produces 6-APA as a major product. nih.govresearchgate.net This occurs when the IAT enzyme hydrolyzes the intermediate IPN, removing the L-α-aminoadipyl side chain without replacing it, thus yielding 6-APA. nih.gov Additionally, 6-APA can accumulate as a by-product in high-yielding penicillin production strains, particularly when the expression of the IAT enzyme is excessively high, leading to the hydrolysis of the final penicillin product or the IPN intermediate. asm.orgresearchgate.net
Impact of Precursor Feeding on 6-Aminopenicillanate and Penicillin Biosynthesis
The feeding of side-chain precursors is a critical strategy in industrial penicillin fermentation to direct the synthesis towards a specific desired penicillin. Phenylacetic acid (PAA) is the precursor for benzylpenicillin (Penicillin G). nih.govnih.gov When PAA is supplied to the fermentation medium, the IAT enzyme preferentially uses it to replace the L-α-aminoadipyl side chain of isopenicillin N, leading to the targeted production of Penicillin G. nih.gov
The concentration of the precursor is crucial. If PAA levels are insufficient, the fungus will synthesize 6-APA alongside penicillin. nih.gov Conversely, while optimal PAA concentrations enhance penicillin production, excessive levels can be detrimental. High concentrations of PAA have been shown to be toxic to P. chrysogenum, leading to reduced biomass, decreased penicillin yields, and increased cellular autolysis. nih.gov However, concentrations within the optimal range (e.g., 0.01 to 1.0 g/L) have minimal negative impact on the culture's growth and differentiation. nih.gov In the presence of both PAA and phenoxyacetic acid (POAA), the precursor for penicillin V, the biosynthesis is directed exclusively towards benzylpenicillin, indicating that PAA is a more active precursor. nih.gov
| PAA Concentration | Effect on Biosynthesis | Primary Product(s) | Reference |
|---|---|---|---|
| Absent | Biosynthesis defaults to the natural pathway without a specific side chain. | 6-Aminopenicillanate (6-APA) | nih.gov |
| Insufficient | Directed synthesis is incomplete due to precursor limitation. | Penicillin G and 6-APA | nih.gov |
| Optimal (e.g., 0.1-0.6 g/L) | Efficient directed synthesis of the target penicillin. | Penicillin G | nih.govundip.ac.id |
| Excessive/High | Toxic to the microorganism, reducing overall productivity and biomass. | Reduced levels of Penicillin G | nih.gov |
Biotechnological Interventions for Enhanced 6-Aminopenicillanate Biosynthesis
Significant efforts in biotechnology have been directed at improving the production of penicillins and their precursors. Classical strain improvement (CSI) through random mutagenesis has historically been the cornerstone for developing high-titer P. chrysogenum strains. ncl.res.in These industrial strains often contain multiple copies of the penicillin biosynthesis gene cluster (pcbAB, pcbC, penDE). asm.org
Advancements in fermentation technology also play a role. Optimized fermentation conditions, including nutrient feeding strategies and process control, are essential for maximizing the productivity of these genetically engineered strains. ncl.res.in The integration of these biotechnological interventions allows for the development of robust cell factories for the efficient production of 6-APA. nih.gov
Downstream Processing and Purification Methodologies for 6-Aminopenicillanate
The industrial production of high-purity 6-APA from fermentation broths involves a multi-step downstream process. This typically begins with the purification of an intermediate, such as Penicillin G, which is then enzymatically converted to 6-APA. The subsequent purification of 6-APA is critical for its use in synthesizing semi-synthetic penicillins.
Extraction and Separation Techniques from Culture Broths
After fermentation, the first step is to separate the penicillin-containing liquid from the microbial biomass, usually achieved through filtration. researchgate.net
Solvent Extraction: This is a traditional and widely used method for purifying Penicillin G from the filtered fermentation broth. The process involves acidifying the aqueous broth to a low pH (e.g., pH 2.0-3.0), which protonates the penicillin, making it more soluble in an organic solvent like butyl acetate (B1210297) or methylene (B1212753) chloride. researchgate.netgoogle.comnih.gov The penicillin is extracted into the organic phase, leaving many water-soluble impurities behind. Subsequently, the penicillin is back-extracted into a fresh aqueous buffer at a neutral or slightly alkaline pH. researchgate.net A novel advancement in this area is three-liquid-phase extraction, which can further improve separation from impurities like PAA. researchgate.net
Ultrafiltration (UF) and Multi-stage Ultrafiltration: Membrane separation technology offers an alternative to solvent extraction. google.comgoogle.com Ultrafiltration can be used to clarify the fermentation broth and remove high-molecular-weight impurities such as proteins. google.comjiuwumembrane.com A multi-stage approach, sometimes combined with nanofiltration, can be employed for further purification and concentration. google.comjiuwumembrane.com For instance, a process might use a first UF stage with a 20,000 Dalton molecular weight cut-off followed by a second stage with a 2,000 Dalton cut-off to effectively purify the penicillin solution before enzymatic conversion. google.comgoogle.com
Chromatographic Purification Methods
Following the enzymatic conversion of Penicillin G to 6-APA, the resulting mixture contains 6-APA, the cleaved side chain (phenylacetic acid), and any unreacted Penicillin G. researchgate.net
Anionic Exchange Chromatography: This method is effective for separating the components of the hydrolysis mixture. google.comgoogle.com Synthetic adsorbents and ion exchange resins are used to selectively bind and elute the different compounds. diaion.com In a typical process, the mixture is passed through an anionic exchange column under conditions where the negatively charged PAA and any residual penicillin bind to the resin, while the zwitterionic 6-APA can be separated. google.comgoogle.com
Crystallization and Isolation Procedures for High Purity 6-Aminopenicillanate
The final step in obtaining pure 6-APA is crystallization. researchgate.netscialert.net
Isoelectric Point Precipitation: This is the most common method for crystallizing 6-APA. The purified aqueous solution containing 6-APA is cooled, and its pH is carefully adjusted to the isoelectric point of 6-APA, which is approximately pH 4.2 to 4.3. nih.govscialert.net At this pH, the net charge of the 6-APA molecule is zero, and its solubility in water is at a minimum, causing it to precipitate out of the solution as high-purity crystals. scialert.netgrafiati.com
Concentration and Washing: Prior to crystallization, the 6-APA solution may be concentrated using techniques like vacuum evaporation at low temperatures or nanofiltration to increase the yield. scialert.netresearchgate.net After crystallization, the solid 6-APA is collected by filtration, washed with solvents such as cold water, ethanol, or methanol (B129727) to remove any remaining soluble impurities, and then dried under vacuum. scialert.netrsc.org This process can yield 6-APA with a purity of over 98%. researchgate.netresearchgate.net
Advanced Structural Characterization and Spectroscopic Analysis of Sodium 6 Aminopenicillanate
Crystallographic Studies of 6-Aminopenicillanate
Crystallographic studies, particularly X-ray diffraction, have been indispensable in elucidating the detailed atomic arrangement of 6-aminopenicillanate in its crystalline form.
X-ray Single-Crystal Diffraction Analysis for Determination of Molecular Geometry
The molecular structure of (+)-6-aminopenicillanic acid has been determined with high precision using X-ray single-crystal diffraction from synchrotron data. researchgate.netresearchgate.netresearchgate.net This technique provides definitive information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. The analysis confirms the bicyclic system, which consists of a β-lactam ring fused to a thiazolidine (B150603) ring. The thiazolidine ring is puckered, adopting what is described as an axial configuration in the solid state. nih.govsemanticscholar.org The absolute configuration of the chiral centers has been confirmed as (2S, 5R, 6R). researchgate.net
Table 1: Selected Crystallographic Data for 6-Aminopenicillanic Acid
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₁₂N₂O₃S |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.0093 (2) |
| b (Å) | 9.0969 (4) |
| c (Å) | 17.5841 (8) |
| Temperature (K) | 150 |
Data sourced from a study by Saouane et al. (2013). researchgate.net
Analysis of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks
The crystal packing of 6-aminopenicillanate is dominated by a complex, three-dimensional network of intermolecular interactions. researchgate.net The primary forces governing the crystal lattice are charge-assisted hydrogen bonds formed between the ammonium (B1175870) (-NH₃⁺) and carboxylate (-COO⁻) groups of adjacent zwitterions. researchgate.netresearchgate.netsemanticscholar.org Three distinct and strong hydrogen bonds create a robust network that stabilizes the crystal structure. researchgate.net
Computational analysis using the PIXEL method confirms the nature of these interactions, highlighting the predominance of the Coulombic (electrostatic) term in the total lattice energy. researchgate.netresearchgate.netresearchgate.net This is a direct consequence of the molecule's zwitterionic state, which creates significant charge separation.
Table 2: Intermolecular Interaction Energy Contributions in Crystalline 6-Aminopenicillanic Acid
| Energy Term | Calculated Value (kJ mol⁻¹) |
|---|---|
| Coulombic | -379.1 |
| Polarization | -141.4 |
| Dispersion | -133.7 |
| Repulsion | 266.3 |
| Total Lattice Energy | -387.9 |
Data sourced from PIXEL lattice energy calculations. researchgate.netresearchgate.net
These hydrogen bonds form specific, repeating patterns or motifs within the crystal, described by graph-set notation as C(8) chains, which run along different crystallographic axes. researchgate.netiucr.org
Characterization of Zwitterionic Conformation and its Ordering in the Crystalline State
X-ray diffraction studies unequivocally show that 6-aminopenicillanic acid exists as an ordered zwitterion in the crystalline state. researchgate.netresearchgate.netresearchgate.net The zwitterionic form results from an intramolecular proton transfer from the carboxylic acid group to the primary amino group at the C6 position. ebi.ac.uk This is the thermodynamically stable form in the solid state and the major species present at a neutral pH of 7.3. ebi.ac.uk The crystal structure reveals a well-defined ordering of these zwitterions, with the thiazolidine ring consistently adopting an axial configuration, where the carboxyl group is in an axial position relative to the ring. nih.govsemanticscholar.org This specific conformation is believed to allow for optimal packing and maximization of the stabilizing intermolecular hydrogen bonds within the crystal. semanticscholar.org
Spectroscopic Investigations for Structural Elucidation
Spectroscopic techniques provide complementary information to crystallography, offering insights into the molecule's structure and conformational dynamics, particularly in different states or in solution.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational states of 6-aminopenicillanate. Solid-state ¹³C NMR studies are consistent with the crystallographic data, confirming the conformation present in the solid phase. nih.govsemanticscholar.orgworktribe.com The chemical shifts observed in solid-state NMR are highly sensitive to the local electronic environment and molecular conformation. worktribe.com
In contrast, studies in aqueous solution indicate a more dynamic situation. NMR data suggests a rapid equilibrium between the axial form (seen in the crystal) and an equatorial form. nih.govsemanticscholar.org High-field ¹H and ¹³C NMR spectra in deuterium (B1214612) oxide (D₂O) have been reported, providing detailed information about the chemical environment of each nucleus in the solvated state. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrometry in Structural and Electronic Property Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectrometry, provides a characteristic fingerprint of the molecule based on the vibrations of its chemical bonds. The IR spectra of 6-aminopenicillanic acid have been extensively studied and interpreted, often aided by quantum mechanical calculations such as Density Functional Theory (DFT). ahievran.edu.trresearchgate.net
Key features in the IR spectrum confirm the zwitterionic structure. For instance, the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are observed, while the characteristic C=O stretch of a protonated carboxylic acid is absent. Similarly, bands associated with the ammonium group (-NH₃⁺) are present. A very prominent and characteristic feature is the strong absorption from the β-lactam carbonyl group, typically found at high wavenumbers. researchgate.net
Table 3: Selected Characteristic Infrared (IR) Absorption Bands for 6-Aminopenicillanic Acid
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| β-Lactam | Carbonyl (C=O) Stretch | ~1760-1780 |
| Carboxylate | Asymmetric Stretch (COO⁻) | ~1580-1620 |
| Ammonium | N-H Bending (NH₃⁺) | ~1500-1550 |
| Carboxylate | Symmetric Stretch (COO⁻) | ~1390-1420 |
Note: Exact positions can vary based on sample preparation (e.g., KBr pellet, ATR) and environment. nih.gov
UV-Visible spectrometry is primarily used for quantitative analysis but also provides information about electronic transitions within the molecule. For penicillins, the electronic transitions are typically in the deep UV region. rsc.org
Analytical Methodologies for Stereochemical Purity and Impurity Profiling
The comprehensive analysis of Sodium 6-aminopenicillanate, the sodium salt of 6-aminopenicillanic acid (6-APA), is critical for ensuring the quality and efficacy of semi-synthetic β-lactam antibiotics derived from it. Analytical methodologies are focused on quantifying the active nucleus, assessing its purity by profiling related impurities, and determining its stereochemical integrity. Impurity profiling is the process of identifying and quantifying various impurities, such as by-products, degradation products, and intermediates, which can impact the safety and effectiveness of the final pharmaceutical product. ijpsr.com Given that 6-APA is the foundational precursor for a multitude of antibiotics, rigorous analytical control is imperative. researchgate.nettcichemicals.com
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment
High-Performance Liquid Chromatography (HPLC) stands as the predominant technique for the quantitative analysis and purity assessment of this compound. Its high resolution, sensitivity, and reproducibility make it ideal for separating 6-APA from its precursors, degradation products, and other related substances.
Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode for this purpose. These methods typically utilize a C18 stationary phase and an isocratic or gradient mobile phase composed of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.net For instance, a validated RP-HPLC method for the simultaneous determination of ampicillin (B1664943), dicloxacillin (B1670480), and their common impurity 6-APA uses a C18 column with a mobile phase of acetonitrile and water (60:40, v/v), with the pH adjusted to 4 using orthophosphoric acid. researchgate.net Detection is commonly performed using a UV-Vis spectrophotometer detector. scispace.com In one such method, the detection wavelength was set to 240 nm. researchgate.net The linearity of this method was established in the range of 2–16 μg/mL for 6-APA. researchgate.net
The stereochemical purity of 6-aminopenicillanic acid is a critical quality attribute, as its biological activity is dependent on its specific stereoconfiguration. nih.gov Chiral HPLC is the definitive method for assessing enantiomeric purity. This is achieved using chiral stationary phases (CSPs) that can differentiate between enantiomers. yakhak.org For amino acids and their derivatives like 6-APA, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for direct analysis without derivatization. sigmaaldrich.com Another approach involves the use of enzyme-based CSPs; Penicillin G acylase (PGA), the enzyme used in the production of 6-APA, can be immobilized on a silica (B1680970) support to create a chiral selector for HPLC. researchgate.net These chiral columns can resolve enantiomers, ensuring the correct stereochemistry of the 6-APA nucleus.
| Parameter | HPLC Method 1 (Purity/Impurity) | Chiral HPLC Method (Stereochemical Purity) |
| Technique | Reversed-Phase HPLC | Chiral HPLC |
| Stationary Phase | C18 ODS (25 cm x 4.6 mm, 5 µm) scispace.com | Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T) sigmaaldrich.com |
| Mobile Phase | Acetonitrile: Water (60:40, v/v), pH adjusted to 4 with orthophosphoric acid researchgate.net | Methanol/Water with additives (e.g., formic acid or ammonium acetate) sigmaaldrich.com |
| Flow Rate | 1 mL/min researchgate.net | 1 mL/min yakhak.org |
| Detection | UV at 240 nm researchgate.net | UV or Mass Spectrometry (MS) yakhak.orgsigmaaldrich.com |
| Application | Simultaneous quantification of 6-APA and related penicillins (impurities) researchgate.net | Separation and quantification of underivatized amino acid enantiomers sigmaaldrich.com |
Other Chromatographic and Spectrophotometric Techniques for Analytical Determination
While HPLC is the primary analytical tool, other chromatographic and spectrophotometric methods are also utilized for the determination of this compound.
High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, high-throughput alternative for purity assessment. An HPTLC method has been developed for the assay of ampicillin and dicloxacillin in the presence of 6-APA. researchgate.net This method uses silica gel HPTLC F254 plates as the stationary phase and a mobile phase consisting of methanol, chloroform, and glacial acetic acid (1:9:0.2, by volume). researchgate.net After development, the plates are scanned densitometrically, typically at a wavelength of 220 nm. researchgate.net This technique allows for the effective separation of 6-APA from related compounds, with reported Rf values of 0.78 for 6-APA, 0.28 for ampicillin, and 0.53 for dicloxacillin. researchgate.net
Spectrophotometric methods provide rapid and cost-effective means for the quantification of 6-APA. These methods are often based on a chemical reaction that produces a colored product, which can be measured using a UV-Vis spectrophotometer. One such method involves the reaction of 6-APA with d-(+)-glucosamine, which forms a chromophore that can be quantified. nih.govnih.gov Another highly sensitive method is based on the reversible condensation of 6-APA with p-dimethylaminobenzaldehyde in a weakly acidic aqueous solution to form a colored Schiff base. nih.gov The sensitivity of this reaction is significantly enhanced by the presence of sodium dodecyl sulfate (B86663) micelles, reportedly increasing the sensitivity by approximately 300 times compared to standard procedures. nih.gov Derivative spectrophotometry has also been employed to determine related antibiotics in the presence of 6-APA by measuring derivative spectra at specific wavelengths where interference from 6-APA is minimal. fayoum.edu.eg
| Technique | Method Details | Application |
| HPTLC | Stationary Phase: Silica gel HPTLC F254 plates. Mobile Phase: Methanol: Chloroform: Glacial Acetic Acid (1:9:0.2, by volume). Detection: Densitometric scanning at 220 nm. researchgate.net | Purity assessment and separation of 6-APA from ampicillin and dicloxacillin. researchgate.net |
| Spectrophotometry | Method 1: Reaction with d-(+)-glucosamine to form a measurable chromophore. nih.govnih.gov | Quantitative estimation of 6-APA in the presence of penicillins without prior separation. nih.gov |
| Spectrophotometry | Method 2: Formation of a Schiff base with p-dimethylaminobenzaldehyde, enhanced by sodium dodecyl sulfate micelles. nih.gov | High-sensitivity quantitative determination of 6-APA. nih.gov |
Computational and Theoretical Studies on Sodium 6 Aminopenicillanate
Quantum Chemical Calculations
Quantum chemical methods are fundamental in the theoretical investigation of 6-aminopenicillanate. These calculations range from computationally efficient semi-empirical methods to more rigorous but demanding ab initio and density functional theory approaches.
Semi-empirical methods, such as Austin Model 1 (AM1), offer a balance between computational cost and accuracy for large molecules. wjpsonline.com These methods have been employed to perform full geometry optimization and to calculate the electronic structure of 6-aminopenicillanic acid and its various ionic forms. scispace.com
Studies using the AM1 method have successfully optimized the geometries of neutral 6-APA, its zwitterionic forms, and its protonated species. scispace.com Beyond geometry, these calculations provide crucial electronic properties. Key parameters such as heats of formation (ΔHf°), dipole moments (µ), ionization potentials (IP), atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO) have been determined. scispace.com This data is instrumental in analyzing the molecule's conformational stability and predicting its reactive behavior. For instance, by calculating the net atomic charges on the different nitrogen atoms within the 6-APA structure, the AM1 method has been used to study the mechanism of protonation. scispace.com
For higher accuracy, ab initio and Density Functional Theory (DFT) methods are utilized. The B3LYP functional combined with Pople-style basis sets, such as 6-31+G(d) or 6-311G(d,p), is a widely applied level of theory for studying molecules like 6-APA. ahievran.edu.tr These methods have been used to evaluate the trade-off between accuracy and computational expense for predicting properties like acid dissociation constants (pKa). researchgate.net
DFT calculations have been used to determine the geometries and vibrational frequencies of 6-aminopenicillanic acid, showing good agreement with experimental X-ray diffraction data. ahievran.edu.tr Furthermore, DFT studies have been crucial in calculating the free energies of the cationic, neutral, and anionic forms of 6-APA in aqueous solutions, using a polarizable continuum model (PCM) to simulate the solvent effect. researchgate.net This approach allows for the theoretical prediction of pKa values, which align reasonably well with those determined experimentally. researchgate.net The degradation kinetics of 6-APA have also been investigated using DFT methods, with the B3LYP functional providing results consistent with experimental findings. nih.gov
Semi-Empirical Molecular Orbital Methods (e.g., AM1) for Geometry and Electronic Structure Optimization
Conformational Analysis and Electronic Structure Determination
Understanding the different shapes (conformations) a molecule can adopt and the distribution of electrons within it is key to explaining its chemical and biological activity.
6-aminopenicillanic acid can exist in several forms, including a neutral molecule, an anion, and, notably, a zwitterion, where the amino group is protonated (-NH3+) and the carboxylic acid group is deprotonated (-COO-). X-ray crystal structure analysis confirms that 6-APA exists as an ordered zwitterion in the solid state, stabilized by charge-assisted hydrogen bonds. researchgate.netiucr.org
Computational studies have explored the relative stabilities of these species. AM1 calculations have been used to investigate the zwitterionic forms that result from intramolecular proton transfer. By comparing the heats of formation, these studies have determined the most stable protonation sites. The calculations indicate that the zwitterion formed by protonating the exocyclic amino nitrogen (N12) is more stable than the one formed by protonating the β-lactam ring nitrogen (N7). This is supported by calculations of proton affinities. DFT calculations have also been used to compute the total energies of the cationic, neutral, and anionic species in water, providing a quantitative measure of their relative stabilities in solution. researchgate.net
| Species | Heat of Formation (ΔHf°) (kcal/mol) | Proton Affinity (PA) (kcal/mol) | Ionization Potential (IP) (eV) | Dipole Moment (µ) (Debye) |
|---|---|---|---|---|
| Neutral 6-APA (RH) | -68.0049 | - | 9.4786 | 3.0127 |
| Zwitterion (N12H+) | -29.2618 | -38.7431 | 8.3785 | 16.4409 |
| Zwitterion (N7H+) | -29.6095 | -38.3954 | 8.5283 | 8.6594 |
The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity. rsc.org
Theoretical calculations provide detailed information about these orbitals and the distribution of electric charge on each atom. For 6-APA, AM1 calculations have determined the energies of the HOMO and LUMO (E_HOMO and E_LUMO) for its different forms. scispace.com The analysis of atomic charges, also derived from these calculations, reveals that the exocyclic amino nitrogen (N12) is the most negatively charged nitrogen atom, identifying it as the primary basic center and the most likely site for protonation. This prediction from charge distribution analysis is consistent with the energetic stability calculations of the different zwitterionic species.
| Species | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) | Net Charge on N12 | Net Charge on N7 |
|---|---|---|---|---|---|
| Neutral 6-APA (RH) | -9.479 | -0.204 | 9.275 | -0.2186 | -0.1382 |
| Zwitterion (N12H+) | -8.379 | -1.714 | 6.665 | -0.0009 | -0.1606 |
| Zwitterion (N7H+) | -8.528 | -1.714 | 6.814 | -0.1957 | +0.0070 |
The formation of the stable zwitterionic form of 6-APA from its neutral form involves an intramolecular proton transfer. Computational studies have been key to elucidating this mechanism. The process involves the transfer of a proton from the carboxylic acid group to one of the nitrogen atoms.
By comparing the energetics and electronic structures of the potential products, theoretical methods can determine the most favorable reaction pathway. AM1 calculations have shown that equilibrium is typically established in polar solvents through rapid inter- or intramolecular proton transfer from the carboxyl oxygen atom to either the N7 or N12 nitrogen atoms. The calculations of net atomic charges and the relative stabilities of the resulting zwitterions strongly indicate that the transfer to the exocyclic N12-amino group is the favored process. scispace.com This computational elucidation provides a detailed picture of the fundamental acid-base chemistry inherent to the 6-APA molecule, which underpins its behavior in different chemical and biological environments.
Dipole Moments and their Relationship to Molecular Conformation
The dipole moment of a molecule is a critical descriptor of its electronic structure and is intrinsically linked to its three-dimensional conformation. In the case of 6-aminopenicillanic acid (6-APA), the precursor to sodium 6-aminopenicillanate, computational studies have been instrumental in elucidating the relationship between its various conformational states and their corresponding dipole moments.
Semi-empirical molecular orbital methods, such as the Austin Model 1 (AM1), have been employed to calculate the dipole moments for the neutral 6-APA molecule, as well as its anionic, mono-protonated, and di-protonated species. scispace.com These studies reveal that changes in the molecule's conformation, particularly the puckering of the thiazolidine (B150603) ring and the orientation of the amino and carboxylic acid groups, lead to significant variations in the calculated dipole moment. For instance, the formation of zwitterions, which involves the transfer of a proton from the carboxylic acid to one of the nitrogen atoms, drastically alters the charge distribution and, consequently, the dipole moment, which is expected to increase the molecule's solubility in polar solvents.
More recent and higher-level calculations, such as those using ab initio MP2/6-311++G(d,p) methods, have provided a detailed conformational landscape of 6-APA in the gas phase. nih.gov These studies identified multiple stable conformers, including axial and equatorial forms, which are considered biologically relevant. nih.gov The calculated electric dipole moment components (µa, µb, and µc) for these conformers serve as a crucial tool for their identification in experimental microwave spectroscopy. nih.gov The subtle differences in the spatial arrangement of atoms among these conformers lead to distinct dipole moment values, which supports the experimental assignment of the observed rotational spectra. nih.gov
The dipole moment is not only a fundamental molecular property but also a key parameter in understanding drug-receptor interactions, where electrostatic forces often play a governing role. rjraap.com The computed dipole moments for different conformations of 6-APA provide insight into how it might orient itself within the active site of enzymes like penicillin-binding proteins.
Below is a table summarizing the calculated dipole moment components for five low-energy conformers of 6-aminopenicillanic acid.
Table 1: Calculated Electric Dipole Moment Components (in Debye) for the Five Lowest-Energy Conformers of 6-APA. Data sourced from ab initio MP2/6-311++G(d,p) calculations. nih.gov
Molecular Dynamics and Force Field Development
Molecular dynamics (MD) simulations are a powerful tool for studying the structure, dynamics, and interactions of biological molecules. The accuracy of these simulations is fundamentally dependent on the quality of the underlying molecular mechanics force field. For a molecule like 6-aminopenicillanate, which is not a standard amino acid or nucleotide, specific parameters must be developed for use with common biomolecular force fields like AMBER (Assisted Model Building with Energy Refinement).
The standard procedure for parametrizing a novel molecule for the AMBER force field involves using the General AMBER Force Field (GAFF). nih.govnih.gov GAFF is designed to be compatible with the main AMBER protein and nucleic acid force fields and provides parameters for a wide range of organic molecules. The parametrization process for 6-aminopenicillanate would typically involve the following steps:
Geometry Optimization: The three-dimensional structure of the 6-aminopenicillanate molecule is optimized using quantum mechanics (QM) methods, such as Hartree-Fock (HF) or Density Functional Theory (DFT) with an appropriate basis set (e.g., HF/6-31G*). nih.gov
Electrostatic Potential Calculation: The electrostatic potential (ESP) is calculated on a grid of points around the optimized molecular surface using QM.
Charge Derivation: Atomic partial charges are then derived by fitting them to reproduce the QM ESP. The Restrained Electrostatic Potential (RESP) fitting procedure is commonly used in the AMBER framework to ensure that the charges are physically reasonable and transferable.
Assignment of Atom Types: Each atom in the 6-aminopenicillanate molecule is assigned a specific GAFF atom type based on its element, hybridization state, and local chemical environment.
Parameter Assignment: Bond, angle, dihedral, and van der Waals parameters are assigned based on the defined GAFF atom types. If specific parameters are missing for a particular combination of atom types in the 6-aminopenicillanate structure, they can be determined by analogy to existing parameters or through further QM calculations of potential energy surfaces for specific bond rotations (for dihedral parameters) or vibrational frequencies (for bond and angle parameters).
Tools within the AmberTools suite, such as antechamber and parmchk, are designed to automate much of this process for organic molecules, making the development of force field parameters for compounds like 6-aminopenicillanate a systematic and reproducible task. mdpi.com
Once a reliable force field for 6-aminopenicillanate is developed, it can be used in MD simulations to study its structural and dynamic properties in various environments, such as in aqueous solution.
Molecular Geometry: MD simulations can predict the equilibrium geometry and conformational flexibility of 6-aminopenicillanate. By simulating the molecule over time (from nanoseconds to microseconds), one can observe transitions between different low-energy conformations, such as the axial and equatorial puckering of the thiazolidine ring. nih.gov This provides a dynamic picture that complements the static view from QM optimizations or X-ray crystallography.
Vibrational Frequencies: The force field parameters directly determine the vibrational modes of the molecule. Theoretical infrared (IR) and Raman spectra can be calculated from the simulations and compared with experimental data. Studies have performed quantum mechanical calculations (HF and DFT) to compute the vibrational wavenumbers of 6-aminopenicillanic acid, showing good agreement with experimental FT-IR and FT-Raman spectra after appropriate scaling. ahievran.edu.tr This comparison serves as a crucial validation of the force field's accuracy in describing the intramolecular potential energy surface.
Thermodynamic Properties: Long-timescale MD simulations allow for the calculation of various thermodynamic properties. For instance, the analysis of a simulation trajectory can yield information on molecular flexibility, the formation and lifetime of intramolecular hydrogen bonds, and the distribution of conformers. nih.govresearchgate.net Furthermore, properties like the solvent accessible surface area (SASA) can be calculated to understand the molecule's interaction with its environment. A database of antimicrobial compounds, developed using the GAFF force field, provides examples of such analyses, including the characterization of hydrophobic and hydrophilic molecular surfaces and the structure of hydration shells around the molecules. nih.govresearchgate.net These simulated properties are essential for understanding the physicochemical behavior of 6-aminopenicillanate.
Development and Parametrization of Molecular Force Fields (e.g., AMBER) for 6-Aminopenicillanate
Theoretical Prediction and Experimental Validation of pKa Values and Acidity Constants in Aqueous Solution
The acid dissociation constant (pKa) is a fundamental property that governs the ionization state of a molecule in solution, which in turn influences its solubility, stability, and biological activity. For 6-aminopenicillanic acid (6-APA), which has both a carboxylic acid group and an amino group, determining the pKa values is crucial.
Experimental pKa Values: Several experimental values for the pKa of 6-APA have been reported. The PubChem database lists an acidic pKa of 2.3. nih.gov Another source reports two pKa values: 2.5 for the carboxyl group and 4.9 for the amine group. researchgate.net The DrugBank database provides predicted pKa values of 3.42 (strongest acidic) and 7.4 (strongest basic). drugbank.com The isoelectric point, where the molecule has a net zero charge, was determined to be at pH 4.3. This variability highlights the sensitivity of experimental measurements to conditions and methods.
Theoretical Prediction of pKa: Computational methods have been developed to predict pKa values with increasing accuracy. These methods typically involve calculating the free energy change (ΔG) of the deprotonation reaction in solution. A common approach combines high-level quantum mechanics calculations for the gas-phase energetics with a continuum solvation model to account for the effect of the solvent.
Studies on 6-APA have employed ab initio and Density Functional Theory (DFT) methods, such as B3LYP with the 6-31+G(d) basis set, combined with a polarizable continuum model (PCM) to calculate its pKa values. researchgate.net These theoretical calculations investigate the deprotonation of the carboxylic acid group and the protonation of the amino group. The results from these studies show a reasonable agreement between the theoretically calculated pKa values and those determined experimentally. researchgate.net For example, quantum mechanical calculations have investigated the deprotonation of the COOH group and the protonation of the NH2 group, finding that the deprotonation of the carboxylic acid is energetically more favorable. rsc.orgresearchgate.net
The accuracy of theoretical pKa predictions can be further improved by using explicit water molecules in the calculation to model the specific hydrogen bonding interactions in the first solvation shell, and by applying linear regression correction methods that correlate calculated free energies with experimental pKa values for a set of known compounds.
Below is a data table comparing experimental and predicted pKa values for 6-aminopenicillanic acid from various sources.
Table 2: Experimental and Predicted pKa Values for 6-Aminopenicillanic Acid.
Compound Names Mentioned in the Article
Derivatization and Chemical Modification Strategies of Sodium 6 Aminopenicillanate
Acylation Reactions for the Synthesis of Semi-synthetic Penicillins
The most significant modification of 6-APA is the acylation of its 6-amino group. This reaction attaches a specific side chain (R-group) to the penam (B1241934) nucleus, a process that is fundamental to the creation of the majority of semi-synthetic penicillins in commercial use. ontosight.aiplos.org The nature of this side chain is a primary determinant of the resulting antibiotic's characteristics.
Conventional chemical synthesis provides robust and versatile methods for the acylation of 6-APA. These methodologies typically involve the reaction of 6-APA with an activated carboxylic acid derivative, such as an acid chloride or a mixed anhydride (B1165640), to form the desired amide linkage. nih.govnih.gov
The use of an acid chloride as the acylating agent is a common strategy. nih.gov This method often requires the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction. google.com Another established approach is the mixed anhydride method . In this technique, the carboxylic acid side chain is activated by forming a mixed anhydride, for instance, with pivaloyl chloride, which then readily reacts with the amino group of 6-APA. nih.govnih.govmdpi.com
A particularly transformative innovation in this field was the application of carbodiimide reagents , such as 1,3-dicyclohexylcarbodiimide (DCC), as coupling agents. nih.govgoogle.com This method, pioneered by John C. Sheehan, allows for the direct coupling of a free carboxylic acid with 6-APA under mild conditions. nih.gov This was a significant advancement as it circumvented the often harsh conditions required to prepare acid chlorides or anhydrides, which could be incompatible with sensitive functional groups on the desired side chain. google.comnih.gov The reaction is typically performed in an inert, anhydrous solvent. google.comgoogle.com
These chemical acylation strategies have been instrumental in producing a wide range of semi-synthetic penicillins, including ampicillin (B1664943) and amoxicillin (B794). wikipedia.orggoogle.com
Table 1: Overview of Chemical Acylation Methodologies for 6-APA
| Acylation Method | Activating Agent/Reagent | Typical Acid Component | Key Features |
|---|---|---|---|
| Acid Chloride Method | Thionyl chloride (to form acid chloride) | Carboxylic Acid | High reactivity; requires a base to neutralize HCl byproduct. nih.govgoogle.com |
| Mixed Anhydride Method | Pivaloyl Chloride, Ethyl Chloroformate | Carboxylic Acid | Forms a reactive mixed anhydride intermediate for acylation. nih.govnih.gov |
| Carbodiimide Coupling | 1,3-Dicyclohexylcarbodiimide (DCC) | Carboxylic Acid | Allows direct coupling under mild conditions; avoids harsh acid chloride formation. nih.govgoogle.comcdnsciencepub.com |
In response to a growing demand for greener and more sustainable manufacturing processes, enzymatic synthesis has emerged as a powerful alternative to traditional chemical methods for producing semi-synthetic antibiotics. nih.govresearchgate.net This approach primarily utilizes the enzyme Penicillin G Acylase (PGA), also known as Penicillin Amidase, which is one of the most commercially significant enzymes worldwide. nih.govacs.org
PGA can catalyze both the hydrolysis of Penicillin G to produce the 6-APA nucleus and, critically, the reverse reaction: the acylation of 6-APA with a suitable acyl donor to synthesize new penicillins. nih.govcore.ac.uk The enzymatic synthesis offers several distinct advantages over chemical routes:
Mild Reaction Conditions : Enzymatic reactions proceed in aqueous media under moderate pH and temperature, avoiding the need for extreme temperatures, hazardous organic solvents, and toxic reagents. nih.govacs.org
High Selectivity : The enzyme's high chemo-, regio-, and stereoselectivity minimizes the need for complex protection and deprotection steps for functional groups, leading to cleaner reactions and fewer byproducts. nih.gov
Environmental Benefits : The process generates significantly less chemical waste, reducing the environmental impact and simplifying product purification. researchgate.net
The kinetically controlled synthesis (KCS) is the most common approach, involving an acyl group transfer from an activated acyl donor (often an ester or amide) to the 6-APA nucleus. researchgate.net For example, ampicillin and amoxicillin can be synthesized by condensing 6-APA with an ester of D-(-)-phenylglycine or D-(-)-4-hydroxyphenylglycine, respectively, catalyzed by PGA. acs.org Researchers have optimized these processes by using immobilized enzymes, which enhances catalyst stability and allows for repeated use, further improving process economics. nih.govacs.org
Table 2: Comparison of Chemical vs. Enzymatic Acylation of 6-APA
| Feature | Chemical Synthesis | Enzymatic Synthesis (PGA-catalyzed) |
|---|---|---|
| Solvents | Often requires organic solvents. | Primarily aqueous media. nih.gov |
| Temperature | Can involve very low temperatures (e.g., -25°C). google.com | Typically proceeds at or near room temperature (e.g., 20-25°C). researchgate.netnih.gov |
| pH | Can require strong bases or acids. | Operates in a mild pH range (typically 6-8). researchgate.netnih.gov |
| Byproducts | Generates stoichiometric amounts of waste salts and other byproducts. | Minimal byproducts, leading to cleaner processes. nih.gov |
| Selectivity | May require protection/deprotection of functional groups. | High selectivity eliminates the need for protecting groups. nih.gov |
The versatility of the 6-amino group on the 6-APA nucleus has been exploited to synthesize thousands of novel penicillin analogues with unique properties. nih.gov The goal of these modifications is often to broaden the antibacterial spectrum, overcome bacterial resistance mechanisms (like β-lactamase enzymes), or improve pharmacological properties. nih.govresearchgate.net
Researchers have successfully coupled a wide variety of complex chemical moieties to 6-APA. For instance, new semi-synthetic penicillins have been created by acylating 6-APA with side chains containing a 1,2,4-triazole nucleus . nih.govnih.gov In one study, 5-mercapto-1,2,4-triazole derivatives were activated as pivalic mixed anhydrides and coupled with 6-APA to produce novel antibiotics with significant antibacterial effects. nih.govnih.gov
Another strategy involves the condensation of 6-APA with non-steroidal anti-inflammatory drugs (NSAIDs) . plos.org This creates hybrid molecules that combine the structural features of a penicillin with those of an NSAID. The synthesis is typically achieved by converting the NSAID into its acid chloride, which is then reacted with 6-APA. plos.org
More complex modifications have also been explored, such as attaching an entire second β-lactam (2-azetidinone) ring to the 6-amino group via an amide linker. mdpi.com This approach aims to create a synergistic effect by incorporating two β-lactam scaffolds into a single molecule, potentially enhancing stability and biological activity. mdpi.com These examples highlight the immense chemical space that can be explored by derivatizing the 6-amino position to generate next-generation penicillin antibiotics.
Table 3: Examples of Diverse Side-Chains Introduced at the 6-Amino Group of 6-APA
| Side-Chain Class | Example Precursor | Resulting Derivative | Synthetic Rationale |
|---|---|---|---|
| Triazole Derivatives | Sodium 5-thioacetates of 1,2,4-triazoles | Penicillins with triazole-containing side chains | To create novel antibiotics with potentially enhanced antimicrobial effects. nih.govnih.gov |
| NSAID Hybrids | Acid chlorides of various NSAIDs | Penicillin-NSAID conjugates | To synthesize hybrid molecules with dual pharmacological potential. plos.org |
| Dual β-Lactams | Functionalized 2-azetidinone carboxylic acids | Penicillins bearing a second β-lactam ring | To enhance biological activity and stability through a potential synergistic effect. mdpi.com |
| Dibromo-penicillins | N/A (Direct bromination of penicillins) | C6 mono- and dibromo-substituted penicillins | To alter the reactivity of the β-lactam ring, potentially modulating interaction with target proteins. acs.org |
Enzymatic Acylation for Environmentally Benign Production of β-Lactam Antibiotics
Synthesis of Novel 6-Aminopenicillanate Derivatives Beyond Standard Penicillins
While acylation of the 6-amino group is the most common modification, the carboxylic acid function at the C-3 position also provides a handle for derivatization, leading to novel conjugates and derivatives that are not traditional penicillins but utilize the 6-APA scaffold for other purposes. nih.gov
The carboxylic acid group of 6-APA can undergo esterification to produce various ester derivatives. These reactions are often performed to create prodrugs or to facilitate specific synthetic transformations. For example, pivaloyloxymethyl esters of 6-APA have been synthesized by reacting 6-APA with pivaloyloxymethyl p-toluenesulphonate in the presence of triethylamine. google.com Benzyl esters have also been prepared as intermediates for further modifications. acs.orgnih.gov
Amidation reactions at the carboxyl group are less common for antibiotic development but are crucial for creating specific bioconjugates. A key application is the synthesis of immunogens for the development of immunoassays. 6-APA has been conjugated to carrier proteins like ovalbumin and bovine gamma globulin. usu.edu This is often achieved using coupling agents to form a stable amide bond between the 6-APA carboxyl group and amino groups on the protein surface. These protein-6-APA conjugates can then be used to generate antibodies specific to the penicillin nucleus, which are essential tools for detecting β-lactam antibiotics in various samples. usu.edu
Hydroxyamidation represents another strategy to modify the carboxyl group of the penam nucleus, leading to the formation of penicilline-hydroxamic acids. nih.gov This reaction involves treating a penicillin derivative with a hydroxylamine (B1172632). The process can be complex and is dependent on the structure of the hydroxylamine used. Research has shown that reactions with unsubstituted hydroxylamine can be two-directional, sometimes leading to the cleavage of the β-lactam bond in addition to the formation of the desired hydroxamic acid. nih.gov This pathway offers a method to synthesize novel N-methoxypenicilline amides and other unique structures, further expanding the chemical diversity derivable from the 6-APA core. nih.gov
Laccase-Catalyzed Derivatization for Green Chemistry Approaches
Laccases (EC 1.10.3.2) are multi-copper oxidases that have gained significant attention as biocatalysts for green and sustainable chemical synthesis. rsc.orgmdpi.com These enzymes catalyze the oxidation of a wide range of phenolic and amine substrates, using molecular oxygen as the oxidant and producing water as the only byproduct. rsc.orgmdpi.com This environmentally friendly approach operates under mild conditions, such as room temperature and aqueous solvent systems, avoiding the need for toxic reagents and harsh reaction conditions often associated with traditional chemical synthesis. nih.govmdpi.com
In the context of 6-aminopenicillanate, laccases facilitate the derivatization at the C-6 amino group. One notable application is the oxidative coupling of 6-APA with various dihydroxylated aromatic compounds. nih.govmdpi.com For instance, laccase from Trametes spec. has been successfully employed to couple 6-aminopenicillanic acid with 2,5-dihydroxybenzoic acid derivatives. nih.govnih.gov This reaction proceeds through the laccase-mediated oxidation of the hydroquinone (B1673460) derivative to a reactive quinone, which then undergoes a nucleophilic attack by the primary amino group of 6-APA, forming a new C-N bond. nih.govmdpi.com
The resulting hybrid molecules, which are essentially new penicillin derivatives, have demonstrated antibacterial activity, in some cases even against multidrug-resistant strains of Staphylococcus. nih.gov This is particularly significant because the initial reactants (6-APA and the dihydroxybenzoic acid derivatives) are often inactive. nih.gov The process highlights the potential of laccase-catalyzed reactions to generate novel antibiotic candidates from readily available precursors. researchgate.net
The efficiency and outcome of the laccase-mediated synthesis can be influenced by several factors, including the source of the laccase, the specific substrates used, and the reaction conditions. For example, studies have compared the efficacy of different laccases and found that the product pattern and yield can vary. rsc.org Furthermore, the choice of the aromatic coupling partner is critical; para-substituted dihydroxyaromatic compounds have been found to be better reaction partners than their ortho-substituted counterparts in these syntheses. researchgate.net
Table 1: Examples of Laccase-Catalyzed Derivatization of 6-APA
| Laccase Source | 6-APA Derivative | Coupling Partner | Resulting Product Class | Reference |
|---|---|---|---|---|
| Trametes spec. | 6-aminopenicillanic acid | 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide | Heteromolecular hybrid dimer | nih.gov |
| Trametes spec. | 6-aminopenicillanic acid | 2,5-dihydroxybenzoic acid methyl ester | Heteromolecular hybrid dimer | nih.gov |
Structure-Activity Relationship (SAR) Studies of 6-Aminopenicillanate Derivatives (Focusing on Chemical Structure-Activity Correlation for Synthetic Design)
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug design. They involve systematically altering the chemical structure of a compound and evaluating the effect of these changes on its biological activity. youtube.com For 6-aminopenicillanate derivatives, SAR studies are crucial for designing new penicillins with enhanced antibacterial potency, a broader spectrum of activity, and improved resistance to β-lactamase enzymes. nih.gov
The core of SAR for penicillins lies in the modification of the acyl side chain attached to the 6-amino group. The nature of this side chain profoundly influences the antibacterial spectrum and the compound's stability to β-lactamases.
Key SAR findings for 6-aminopenicillanate derivatives include:
Influence of the Acyl Side Chain: The introduction of different acyl groups at the 6-amino position is the most common and impactful modification. For instance, the development of ampicillin, which has a D-α-aminophenylacetyl side chain, expanded the activity of penicillins to include many Gram-negative bacteria. brieflands.com
Stereochemistry: The stereochemistry at the α-carbon of the side chain is often critical for activity. For example, in ampicillin, the D-isomer is significantly more active than the L-isomer. brieflands.com
Substitutions on the Aromatic Ring: For derivatives with aromatic side chains, substitutions on the ring can modulate activity. The introduction of hydrophilic groups, such as hydroxyl groups, can enhance activity against certain bacteria, particularly Gram-negative organisms like Pseudomonas aeruginosa. nih.gov For example, the synthesis of 6α-methoxysulbenicillin analogues with dihydroxyphenyl substituents led to compounds with potent anti-pseudomonal activity. nih.gov
Modifications at the 6α-position: Substitution at the 6α-position can also influence activity and stability. For instance, the introduction of a methoxy (B1213986) group at this position has been shown to confer resistance to some β-lactamases. nih.gov
Oxidation State of Sulfur: Oxidation of the thiazolidine (B150603) sulfur to a sulfoxide (B87167) or sulfone can alter the biological activity profile. While these modifications can sometimes reduce antibacterial activity, they have been explored for other therapeutic applications, such as inhibitors of other enzymes. nih.govacs.org
Recent research has also explored penicillin derivatives for activities beyond antibacterial effects. For example, SAR studies on penicillin V derivatives have identified compounds that act as inhibitors of the SARS-CoV-2 main protease (Mpro), highlighting the potential for repurposing the penicillin scaffold. nih.govox.ac.uk In these studies, it was found that the stereochemistry of the penicillin core and the nature of the ester group at the C2 carboxylate significantly impact inhibitory potency. nih.govacs.org
The insights gained from SAR studies provide a rational basis for the design of new 6-aminopenicillanate derivatives with desired biological profiles. By understanding how specific structural features correlate with activity, chemists can focus their synthetic efforts on molecules with a higher probability of success.
Table 3: SAR Insights for 6-Aminopenicillanate Derivatives
| Structural Modification | Position | Effect on Activity | Example | Reference |
|---|---|---|---|---|
| Acyl side chain | 6-amino | Broadens antibacterial spectrum | Ampicillin | brieflands.com |
| Hydrophilic substituents on phenyl ring | Side chain | Potent activity against P. aeruginosa | 6β-[D-2-(3,4-dihydroxyphenyl)-2-sulfoacetamido]-6α-methoxypenicillanate | nih.gov |
| Methoxy group | 6α | Increased stability to β-lactamases | 6α-methoxysulbenicillin analogues | nih.gov |
Industrial and Biotechnological Relevance of Sodium 6 Aminopenicillanate Research
Economic Significance and Global Production Trends of 6-Aminopenicillanate
Sodium 6-aminopenicillanate is a cornerstone intermediate in the pharmaceutical industry, primarily for the synthesis of widely prescribed antibiotics like ampicillin (B1664943) and amoxicillin (B794). capes.gov.brgoogle.com Its economic significance is directly tied to the global demand for these essential medicines. The market for 6-APA is substantial and projected to experience steady growth.
Multiple market analyses highlight the expanding economic footprint of 6-APA. One report valued the global 6-APA market at USD 1.59 billion in 2023, with a forecast to reach USD 2.32 billion by 2031, growing at a Compound Annual Growth Rate (CAGR) of 5.32%. capes.gov.br Another analysis estimated the market at USD 1.3 billion in 2024, expecting it to grow to USD 2.3 billion by 2034, reflecting a CAGR of 6.0%. google.com A third report offered a slightly different valuation, estimating the market at USD 889.2 million in 2023 and forecasting it to reach USD 1.328 billion by 2030, with a CAGR of 6.6%. nih.gov A more optimistic projection suggests the market could grow from an estimated USD 2.3 billion in 2023 to USD 4.5 billion by 2032, at a robust CAGR of 7.8%. google.com
The primary driver for this market growth is the increasing global demand for antibiotics, fueled by a rising prevalence of bacterial infections and the growing challenge of antibiotic-resistant strains. capes.gov.brgoogle.com The expanding pharmaceutical sector, particularly in emerging economies, and continuous innovation in drug formulations further bolster the demand for 6-APA. capes.gov.brgoogle.com
Geographically, the Asia-Pacific region, particularly China, dominates the 6-APA market. google.comnih.gov China is home to major producers, with companies like The United Laboratories having a significant production capacity, reportedly around 18,000 tons. nih.govchimia.ch The Asia-Pacific market held a 36.8% share in 2024, valued at USD 0.5 billion, driven by a strong pharmaceutical manufacturing base and increasing healthcare expenditure. google.com North America and Europe are also significant markets due to high R&D investments and the presence of major pharmaceutical companies. capes.gov.brgoogle.com In Europe, Sandoz in Austria stands out as a key producer of the core intermediate 6-APA within the EU. scispace.com
The market is segmented by purity, with high-purity grades (≥98.0%) accounting for a dominant share due to stringent requirements in pharmaceutical manufacturing. google.com Applications are primarily in the synthesis of penicillin derivatives, with ampicillin and amoxicillin being the most prominent. capes.gov.brgoogle.com
Global 6-Aminopenicillanate (6-APA) Market Projections
| Report Source | 2023 Value (USD) | Projected Value (USD) | Forecast Year | CAGR (%) |
|---|---|---|---|---|
| Vertex AI Search capes.gov.br | 1.59 Billion | 2.32 Billion | 2031 | 5.32 |
| Vertex AI Search google.com | 1.3 Billion (2024) | 2.3 Billion | 2034 | 6.0 |
| Vertex AI Search nih.gov | 889.2 Million | 1.328 Billion | 2030 | 6.6 |
| Vertex AI Search google.com | 2.3 Billion | 4.5 Billion | 2032 | 7.8 |
Patent Landscape and Innovations in 6-Aminopenicillanate Production and Derivatization Processes
The patent landscape for 6-aminopenicillanate reflects a long history of innovation, from its initial isolation to the development of highly efficient and sustainable production methods. The discovery by Beecham scientists in 1958 that 6-APA could be isolated from penicillin fermentations was a revolutionary step, paving the way for the creation of a vast array of semi-synthetic penicillins by attaching different side-chains to the 6-APA nucleus. nih.govgoogle.com This foundational work led to early patents on the recovery and derivatization of 6-APA. google.com
Early innovations focused on moving from cumbersome chemical synthesis methods to more elegant enzymatic processes. sci-hub.se Patents filed by companies like Bayer and Beecham in the late 1950s and early 1960s were pivotal, describing the hydrolysis of penicillin G to 6-APA using penicillin amidase (also known as penicillin acylase) from sources like Escherichia coli. sci-hub.se This enzymatic route was a landmark achievement, representing one of the first industrially significant processes to use an immobilized biocatalyst. sci-hub.se
More recent patents and innovations have concentrated on process optimization, improving both efficiency and environmental friendliness. Key areas of innovation include:
Enzyme Immobilization: Numerous patents describe methods for immobilizing penicillin acylase on various supports. Immobilization is crucial for the enzyme's reusability, which significantly reduces production costs and makes the process economically viable on an industrial scale. nih.gov
Advanced Recovery and Purification: Patents have been granted for alternative processes that enhance the recovery and purity of 6-APA. For instance, a process has been patented that replaces traditional solvent extraction with a multi-stage ultrafiltration of the culture broth, followed by ion exchange chromatography to separate the hydrolysis products. google.comgoogle.com This approach not only improves yield but also allows for the reuse of the side-chain precursor in the fermentation process. google.com Another patented process focuses on recovering residual 6-APA from aqueous discharge streams using techniques like pH adjustment, solvent extraction, and nonionic resin columns, thereby improving the total yield. google.com
Derivatization Processes: The core value of 6-APA lies in its role as a starting material. Consequently, numerous patents cover the synthesis of specific semi-synthetic penicillins from 6-APA. These patents describe the chemical or enzymatic addition of various side chains to the 6-amino group, resulting in antibiotics with improved properties, such as a broader spectrum of activity or resistance to bacterial enzymes. google.com
The ongoing innovation in this field, as evidenced by the patent record, underscores the enduring importance of 6-APA and the continuous drive for more efficient, cost-effective, and sustainable manufacturing processes for life-saving antibiotics.
Future Directions in 6-Aminopenicillanate Research
The production of 6-APA has largely shifted from chemical deacylation of penicillin G to a more environmentally friendly enzymatic process using penicillin G acylase (PGA). researchgate.netscialert.net This biocatalytic method is a cornerstone of green chemistry in the pharmaceutical industry, and future research aims to refine it further. frontiersin.org
Key research directions in this area include:
Enzyme Engineering: Scientists are using advanced techniques like directed evolution and structure-guided rational design to engineer more robust and efficient PGA enzymes. engconf.us The objectives are to improve the enzyme's stability at different temperatures and pH levels, increase its catalytic activity, and enhance its tolerance to organic solvents, which can be part of the reaction medium. capes.gov.brnih.gov
Immobilization Technologies: The development of novel immobilization techniques remains a priority. Research is focused on creating superior carrier materials and methods—such as covalent attachment to porous supports or entrapment in biopolymer gels—that improve the stability and reusability of PGA. scispace.comnih.gov Carrier-free immobilization techniques are also being explored. scispace.com An effective immobilization strategy is critical for reducing costs in large-scale industrial production. nih.gov
Bioprospecting for Novel Enzymes: The search for new microbial sources of penicillin acylases continues. nih.gov Discovering enzymes with novel properties, such as higher specificity or activity under industrial conditions, could lead to significant process improvements. frontiersin.org
These advancements in biocatalysis and enzyme engineering are aimed at making the production of 6-APA not only more sustainable by reducing waste and reliance on harsh chemicals but also more economically competitive. scialert.netfrontiersin.org
The efficiency of 6-APA production is heavily dependent on the downstream processes used to separate and purify the final product from the complex reaction mixture. Integrating advanced separation technologies is a key area of research aimed at improving yield, reducing processing time, and lowering costs. chimia.ch
Future research is focused on the following technologies:
Membrane Separation: Ultrafiltration is increasingly used to clarify the fermentation broth or the enzymatic reaction mixture, effectively separating the desired product from high-molecular-weight impurities and the enzyme itself. google.comgoogle.com Research continues on developing membranes with improved selectivity and flux rates. Reverse osmosis is another technique explored for concentrating 6-APA from dilute mother liquors. google.com
Chromatographic Methods: Ion exchange chromatography is a powerful tool for the selective recovery of 6-APA and the separation of the side-chain (e.g., phenylacetic acid), which can then be recycled. google.comgoogle.com Innovations focus on developing new resins with higher binding capacity and selectivity to streamline the purification process.
In-situ Product Recovery (ISPR): ISPR, also known as extractive fermentation or reactive extraction, involves the continuous removal of a product from the bioreactor as it is being formed. chimia.ch This is particularly advantageous in 6-APA production because the by-product, phenylacetic acid, can inhibit the enzymatic reaction. chimia.ch By removing phenylacetic acid in-situ using techniques like liquid-liquid extraction or adsorption, the enzyme's efficiency is maintained, and higher conversion rates can be achieved. chimia.chnih.gov This approach can also simplify downstream processing.
The combination of these advanced separation technologies, often in a "one-pot" or cascaded reaction setup, promises to make the entire process from penicillin to purified 6-APA more integrated, efficient, and sustainable. nih.govfrontiersin.org
Q & A
Q. What are the primary enzymatic methods for generating 6-APA from penicillin precursors, and how can their efficiency be validated experimentally?
Sodium 6-aminopenicillanate (6-APA) is synthesized via hydrolysis of penicillin G or V using penicillin acylase (E.C. 3.5.1.11). The reaction is monitored via conductometry or potentiometry to track carboxylate release without requiring secondary substrates . Key validation steps include:
- Enzyme activity assays : Use immobilized penicillin acylase in packed-bed reactors under industrial-like conditions to assess stability and turnover rates .
- Product purity : Confirm 6-APA identity via polyacrylamide-disc-gel electrophoresis and HPLC, ensuring minimal byproducts (e.g., phenyl acetate) .
Q. How is 6-APA structurally characterized, and what analytical techniques are critical for verifying its stereochemical integrity?
Q. What role does 6-APA play in biosynthesis pathways, and how can metabolic databases like MetaCyc enhance pathway analysis?
6-APA is a core intermediate in penicillin/cephalosporin biosynthesis. MetaCyc (v23.0) catalogs its enzymatic transformations but has limited integration with specialized metabolite databases (e.g., LOTUS, Natural Product Atlas). Researchers should:
- Cross-reference InChIKey strings to map 6-APA across databases .
- Use pathway reconstruction tools to identify gaps in annotated reactions (e.g., acyltransferase specificity) .
Advanced Research Questions
Q. How can synthesis yields of 6-APA derivatives be optimized while avoiding β-lactam ring degradation?
- Solvent systems : Tert-butyl acetate/dioxane (1:1) maximizes tert-butyl 6-aminopenicillanate yield (64%) while stabilizing the β-lactam ring. Avoid trifluoroacetic acid, which degrades the ring .
- Protecting groups : Benzhydryl or tert-butyl groups improve stability during diazo or oxo derivatization. Monitor reaction kinetics via FTIR to detect ring-opening side reactions .
Q. What experimental strategies resolve contradictions in enzymatic activity data for penicillin acylase across studies?
- Standardize assay conditions : Compare stirred suspensions vs. packed-bed reactors, noting pH, temperature, and immobilization matrices (e.g., Eupergit® C) that alter activity .
- Data normalization : Report activity in μmol·min⁻¹·mg⁻¹ protein, accounting for enzyme purity (e.g., 200-fold purification in Fusarium sp.) .
Q. How can structural instability of 6-APA during storage be mitigated for long-term pharmacological studies?
- Lyophilization : Preserve 6-APA in anhydrous buffers (pH 6.5–7.0) at -80°C. Avoid aqueous solutions, which promote β-lactam hydrolysis .
- Stabilizers : Add sucrose or trehalose (10% w/v) to reduce aggregation and oxidation .
Methodological Guidelines
Q. Designing reproducible experiments for 6-APA-related studies: What reporting standards are critical?
- Experimental sections : Detail solvent ratios, catalyst concentrations, and purification steps (e.g., filtration under reduced pressure) to enable replication .
- Supporting information : Provide raw NMR spectra, chromatograms, and crystallographic data (CCDC numbers) as supplementary files .
Q. How to formulate hypothesis-driven research questions on 6-APA using the PICOT framework?
- Population : Penicillin acylase variants (e.g., Fusarium sp. 7.5-5).
- Intervention : Immobilization technique (e.g., covalent binding to silica).
- Comparison : Free vs. immobilized enzyme activity.
- Outcome : Hydrolysis efficiency (μmol·min⁻¹·mg⁻¹).
- Time : Stability over 10 reaction cycles .
Data Presentation and Analysis
Table 1. Key reaction parameters for 6-APA synthesis and derivatization
| Parameter | Optimal Value | Methodological Consideration |
|---|---|---|
| Solvent (tert-butyl ester) | Dioxane:tert-butyl acetate (1:1) | Avoids β-lactam degradation |
| Yield (tert-butyl 6-APA) | 64 ± 3% | Rotary evaporation for solvent removal |
| Epimerization control | pH 6.0–7.0, 4°C | Prevents base-catalyzed isomerization |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
